1H and 13C NMR Spectrum Analysis of cis-4,5-Dihydro-2,4,5-trimethyloxazole: A Comprehensive Guide for Stereochemical Assignment
1H and 13C NMR Spectrum Analysis of cis-4,5-Dihydro-2,4,5-trimethyloxazole: A Comprehensive Guide for Stereochemical Assignment
Executive Summary
The accurate stereochemical assignment of substituted oxazolines is a critical bottleneck in the development of chiral ligands, natural product synthesis, and pharmaceutical scaffolds. This whitepaper provides an in-depth technical analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of cis-4,5-dihydro-2,4,5-trimethyloxazole (commonly known as cis-2,4,5-trimethyl-2-oxazoline). By bridging fundamental electromagnetic causality with field-proven experimental protocols, this guide establishes a self-validating workflow for unambiguous stereochemical elucidation.
Molecular Architecture & Stereochemical Context
Cis-4,5-dihydro-2,4,5-trimethyloxazole ( C6H11NO ) features a five-membered heterocyclic 2-oxazoline core containing an imine-like double bond (C=N) at the 2-position. The molecule possesses three methyl substituents located at C2, C4, and C5.
The stereochemical descriptor "cis " dictates that the methyl groups at the sp3 -hybridized C4 and C5 positions reside on the same face of the ring's envelope conformation. Consequently, the methine protons (H4 and H5) are also cis to one another. Determining this relative stereochemistry relies heavily on understanding the localized electronic environments and the precise dihedral angles between these adjacent protons.
Theoretical Framework: Causality in NMR Shifts and Spin Coupling
1 H NMR: Electronegativity and the Karplus Relationship
The 1 H NMR spectrum of this molecule is governed by two primary physical phenomena: inductive deshielding and scalar spin-spin coupling ( J -coupling) .
-
Chemical Shift Causality: The oxazoline ring contains two highly electronegative heteroatoms (Oxygen at position 1, Nitrogen at position 3). Because oxygen is significantly more electronegative than nitrogen, it exerts a stronger inductive electron-withdrawing effect. As a result, the C5 proton is heavily deshielded and resonates further downfield ( δ ~4.4–4.6 ppm) compared to the C4 proton adjacent to the nitrogen ( δ ~3.9–4.1 ppm).
-
Stereochemical Causality (The Karplus Equation): The most critical diagnostic feature for 4,5-disubstituted oxazolines is the vicinal coupling constant ( 3JH4,H5 ). According to the Karplus relationship, 3J coupling is a function of the dihedral angle between the coupled protons. In planar or near-planar five-membered rings, cis-vicinal couplings are inherently greater than trans-vicinal couplings . In the envelope conformation of cis-oxazolines, the dihedral angle between H4 and H5 approaches 0°–20°, resulting in a large coupling constant ( 3Jcis≈8.0–10.5 Hz) . Conversely, trans-oxazolines exhibit a dihedral angle of 100°–120°, yielding a significantly smaller coupling constant ( 3Jtrans≈4.0–7.6 Hz) .
13 C NMR: Hybridization and Core Electron Density
The 13 C NMR spectrum maps the carbon backbone based on hybridization and proximity to heteroatoms. The C2 carbon is sp2 hybridized and part of the electron-deficient imine bond, making it the most deshielded nucleus in the molecule ( δ ~162–165 ppm). The sp3 ring carbons follow the same inductive logic as the protons: C5 ( δ ~78–82 ppm) is more deshielded than C4 ( δ ~62–68 ppm) due to the direct C-O bond.
Experimental Protocol for High-Resolution NMR Acquisition
To ensure scientific integrity, the following protocol is designed as a self-validating system . It does not merely rely on 1D J -coupling but mandates orthogonal confirmation via 2D spatial techniques.
Step 1: Precision Sample Preparation
-
Dissolve 10–15 mg of high-purity cis-4,5-dihydro-2,4,5-trimethyloxazole in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Causality: Filtering the sample through glass wool into a premium 5 mm NMR tube removes particulate matter, ensuring optimal magnetic field homogeneity (shimming) required to resolve fine multiplet splitting.
Step 2: 1D 1 H NMR Quantitative Acquisition
-
Utilize a standard 1D pulse sequence (e.g., zg30 on Bruker systems) at 400 MHz or higher.
-
Set the relaxation delay ( D1 ) to ≥2.0 seconds (at least 5×T1 of the longest relaxing proton) to guarantee that integrations accurately reflect the 3:3:3:1:1 proton ratio. Acquire 16–32 scans.
Step 3: 1D 13 C NMR Acquisition
-
Utilize a proton-decoupled sequence (e.g., zgpg30) at 100 MHz or higher.
-
Set D1 to 2–3 seconds. Acquire 512–1024 scans to achieve a high signal-to-noise ratio for the quaternary C2 carbon.
Step 4: Orthogonal Validation via 2D NOESY/ROESY
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum with a mixing time of 300–500 ms.
-
Self-Validation Logic: If the Karplus analysis ( 3J≈9.5 Hz) correctly identifies the cis isomer, the NOESY spectrum must exhibit a strong spatial cross-peak between H4 and H5, as well as between the C4-CH 3 and C5-CH 3 groups. If these cross-peaks are absent, the 1D assignment is flawed.
Data Presentation: Spectral Assignment Tables
The following tables summarize the quantitative NMR data, integrating chemical shifts, multiplicity, and the underlying causality for each assignment.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| C2-CH 3 | 1.95 | Singlet (s) | - | 3H | Attached to sp2 imine carbon; no adjacent protons. |
| C4-CH 3 | 1.15 | Doublet (d) | 3J=6.5 | 3H | Shielded relative to C5-CH 3 ; vicinally coupled to H4. |
| C5-CH 3 | 1.30 | Doublet (d) | 3J=6.2 | 3H | Deshielded by adjacent Oxygen; vicinally coupled to H5. |
| C4-H | 3.95 | Doublet of quartets (dq) | 3Jcis=9.5 , 3J=6.5 | 1H | Adjacent to Nitrogen; coupled to H5 (cis) and C4-CH 3 . |
| C5-H | 4.45 | Doublet of quartets (dq) | 3Jcis=9.5 , 3J=6.2 | 1H | Adjacent to Oxygen (strongest deshielding); coupled to H4 (cis) and C5-CH 3 . |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |
| C2 | 164.0 | C ( sp2 ) | Imine carbon (C=N), highly deshielded by electronegative Nitrogen. |
| C5 | 79.5 | CH ( sp3 ) | Directly bound to highly electronegative Oxygen atom. |
| C4 | 64.0 | CH ( sp3 ) | Directly bound to moderately electronegative Nitrogen atom. |
| C5-CH 3 | 19.0 | CH 3 ( sp3 ) | Methyl carbon, deshielded by β -oxygen effect. |
| C4-CH 3 | 15.5 | CH 3 ( sp3 ) | Methyl carbon, influenced by β -nitrogen effect. |
| C2-CH 3 | 14.0 | CH 3 ( sp3 ) | Methyl carbon attached to the imine system. |
Mechanistic Workflow Visualization
The following diagram illustrates the logical, self-validating workflow required to transition from raw sample preparation to an unambiguous stereochemical assignment.
Workflow for NMR-based stereochemical assignment of oxazolines.
References
-
Braunstein, P., et al. "Synthesis and Crystal Structures of Ru(II) Complexes Containing Chelating (Phosphinomethyl)oxazoline P,N-Type Ligands and Asymmetric Catalytic Transfer Hydrogenation of Acetophenone in Propan-2-ol." Inorganic Chemistry, 2001. URL:[Link]
-
Tyler, A. R., et al. "Structural Reassignment and Absolute Stereochemistry of Madurastatin C1 (MBJ-0034) and the Related Aziridine Siderophores." Journal of Natural Products, 2019. URL:[Link]
-
Wang, Y., et al. "Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines." Molecules, 2018. URL:[Link]
